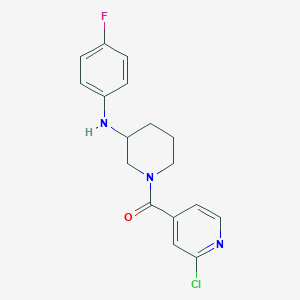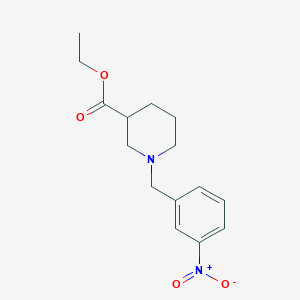
1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as compound 1, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound has a unique chemical structure and mechanism of action that make it a potential candidate for further development in the field of oncology.
Mecanismo De Acción
Compound 1 works by inhibiting the activity of a protein called c-Met, which plays a key role in cancer cell growth and survival. By blocking c-Met activity, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 prevents cancer cells from proliferating and promotes their death. This mechanism of action is unique compared to other cancer therapies, making 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 a potential candidate for the development of novel cancer treatments.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 in lab experiments is its specificity for c-Met inhibition, which allows for targeted therapy and minimal off-target effects. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to have minimal toxicity in normal cells, making it a potential candidate for further development as a cancer therapy. However, one limitation of using 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 as a cancer therapy. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing and scheduling of 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 in combination with other chemotherapeutic agents. Finally, the development of biomarkers to predict patient response to 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 could aid in the selection of patients for clinical trials and improve patient outcomes.
Métodos De Síntesis
The synthesis of 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 involves several steps, including the reaction of 2-chloronicotinic acid with thionyl chloride to produce 2-chloronicotinoyl chloride. This intermediate is then reacted with 4-fluoroaniline and piperidine to yield the final product, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1. The synthesis of this 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine has been optimized to improve its yield and purity, making it a viable option for further research.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other chemotherapeutic agents. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to have minimal toxicity in normal cells, making it a potential candidate for further development as a cancer therapy.
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-16-10-12(7-8-20-16)17(23)22-9-1-2-15(11-22)21-14-5-3-13(19)4-6-14/h3-8,10,15,21H,1-2,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTGWFBGOLGYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B4882830.png)

![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)
![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)
![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)
